4-Bromo-5-(fluorosulfonyl)thiophene-2-carboxylic acid 4-Bromo-5-(fluorosulfonyl)thiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13569099
InChI: InChI=1S/C5H2BrFO4S2/c6-2-1-3(4(8)9)12-5(2)13(7,10)11/h1H,(H,8,9)
SMILES: C1=C(SC(=C1Br)S(=O)(=O)F)C(=O)O
Molecular Formula: C5H2BrFO4S2
Molecular Weight: 289.1 g/mol

4-Bromo-5-(fluorosulfonyl)thiophene-2-carboxylic acid

CAS No.:

Cat. No.: VC13569099

Molecular Formula: C5H2BrFO4S2

Molecular Weight: 289.1 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-5-(fluorosulfonyl)thiophene-2-carboxylic acid -

Specification

Molecular Formula C5H2BrFO4S2
Molecular Weight 289.1 g/mol
IUPAC Name 4-bromo-5-fluorosulfonylthiophene-2-carboxylic acid
Standard InChI InChI=1S/C5H2BrFO4S2/c6-2-1-3(4(8)9)12-5(2)13(7,10)11/h1H,(H,8,9)
Standard InChI Key JHSLZHGQWMNZEB-UHFFFAOYSA-N
SMILES C1=C(SC(=C1Br)S(=O)(=O)F)C(=O)O
Canonical SMILES C1=C(SC(=C1Br)S(=O)(=O)F)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Characteristics

The compound’s molecular formula is C₅H₂BrFO₄S₂, with a molecular weight of 289.1 g/mol . Key structural features include:

  • A bromine atom at the 4-position of the thiophene ring.

  • A fluorosulfonyl (-SO₂F) group at the 5-position.

  • A carboxylic acid (-COOH) moiety at the 2-position.

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name4-bromo-5-fluorosulfonylthiophene-2-carboxylic acid
SMILESO=C(C1=CC(Br)=C(S(=O)(=O)F)S1)O
InChI KeyJHSLZHGQWMNZEB-UHFFFAOYSA-N
XLogP3-AA (Lipophilicity)2.3
Topological Polar Surface Area108 Ų

Physicochemical Data

The compound exhibits limited aqueous solubility due to its hydrophobic thiophene core and polar functional groups. Stability requires storage in inert atmospheres at 2–8°C .

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via electrophilic substitution on pre-functionalized thiophene precursors. A common approach involves:

  • Bromination: Introducing bromine at the 4-position using N-bromosuccinimide (NBS) or analogous agents.

  • Fluorosulfonylation: Reaction with fluorosulfonylating reagents (e.g., SO₂F₂) under controlled conditions .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
BrominationNBS, DMF, 50°C, 10 h79%
SulfonylationClSO₃H followed by KF exchangeN/A

Reactivity Profile

  • Nucleophilic Aromatic Substitution: The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for biaryl formation.

  • Carboxylic Acid Derivatives: The -COOH group can form esters, amides, or acyl chlorides for further functionalization .

  • Fluorosulfonyl Group: Participates in nucleophilic substitutions, enabling the introduction of amines or alcohols .

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a key intermediate in drug discovery:

  • Kinase Inhibitors: Functionalization of the thiophene core targets ATP-binding pockets in kinases .

  • Anticancer Agents: Bromine and fluorosulfonyl groups enhance binding to tumor-associated proteins .

Materials Science

  • Conductive Polymers: Thiophene derivatives are pivotal in organic electronics; fluorosulfonyl groups improve solubility and charge transport .

  • Metal-Organic Frameworks (MOFs): Carboxylic acid moieties coordinate with metal ions to form porous structures .

HazardPrecautionary MeasuresSource
Skin ContactWash with soap/water; use nitrile gloves
InhalationUse fume hoods; monitor air quality
StorageInert atmosphere, 2–8°C

Regulatory Compliance

  • UN Number: 3261 (Corrosive solid, acidic, organic) .

  • Packing Group: II (Moderate danger) .

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